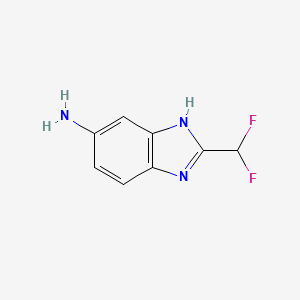

2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine

Description

Evolution of Benzodiazole Scaffolds in Medicinal Chemistry

The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early investigations into benzimidazole derivatives began in the 1940s when researchers hypothesized structural similarities between benzimidazoles and purines, which are critical to nucleic acid metabolism. This hypothesis gained traction when Brink et al. identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, revealing its biological relevance. Subsequent studies demonstrated that benzimidazole derivatives could mimic purines in enzymatic processes, sparking interest in their therapeutic potential.

By the 1960s, benzimidazole-based compounds such as thiabendazole and mebendazole emerged as potent anthelmintic agents, leveraging the scaffold’s ability to disrupt microtubule assembly in parasites. The 1980s marked another milestone with the development of proton pump inhibitors like omeprazole, which feature a benzimidazole core modified with sulfoxide groups to target gastric H+/K+-ATPase. These discoveries underscored the scaffold’s versatility, enabling its application across diverse therapeutic areas, including antivirals (e.g., enviradine) and antihypertensives (e.g., telmisartan).

Emergence of Fluorinated Heterocyclic Compounds in Drug Discovery

The strategic incorporation of fluorine into heterocyclic frameworks has revolutionized drug design by enhancing metabolic stability, bioavailability, and target selectivity. Fluorine’s electronegativity and small atomic radius allow it to modulate electronic properties and induce conformational changes without steric disruption. Early work in the 1990s demonstrated that fluorinated N-heterocycles, such as fluoropiperidines and fluoroazepanes, exhibited unique hydrogen-bonding capabilities and improved pharmacokinetic profiles compared to non-fluorinated analogs.

For example, stereoselective fluorination of azetidine derivatives was shown to stabilize charged nitrogen centers through C–F···N+ dipole interactions, altering ring puckering and enhancing receptor binding. Similarly, fluorinated iminosugars demonstrated increased glycosidase inhibition due to fluorine’s ability to mimic hydroxyl groups while resisting enzymatic degradation. These findings catalyzed the development of fluorinated heterocycles as privileged structures in oncology, neurology, and infectious disease therapeutics.

Historical Milestones in Difluoromethyl Substitution Strategies

Difluoromethyl (-CF2H) substitution represents a specialized fluorination strategy that balances electronic effects and lipophilicity. Unlike trifluoromethyl (-CF3) groups, which are strongly electron-withdrawing, the difluoromethyl group exhibits moderate electronegativity while retaining hydrogen-bond donor capacity through its acidic C–H bond (pKa ≈ 26–28). This duality makes it particularly valuable for tuning drug-receptor interactions.

Table 1: Key Milestones in Difluoromethylated Heterocycle Development

The compound 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 891831-55-3) epitomizes these advances. Its synthesis typically involves cyclocondensation of 4-nitro-1,2-diaminobenzene with difluoroacetic acid derivatives, followed by nitro reduction to yield the amine. Computational studies suggest that the difluoromethyl group at position 2 induces a planar conformation in the benzimidazole ring, optimizing π-stacking interactions with aromatic residues in enzyme active sites. Meanwhile, the amine at position 5 serves as a hydrogen-bond donor, enhancing solubility and target engagement.

This molecular architecture has been leveraged in fragment-based drug discovery platforms to explore novel protein-ligand interactions, particularly in kinase and protease inhibition. For instance, fluorinated benzimidazoles have shown promise as selective inhibitors of BCR-ABL tyrosine kinase, a target in chronic myeloid leukemia, by exploiting fluorine’s ability to modulate binding pocket hydrophobicity.

Properties

IUPAC Name |

2-(difluoromethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJQNINOXMUSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzimidazolone Scaffold

The benzimidazolone core can be constructed via cyclization of 4-nitro-o-phenylenediamine with phosgene or its equivalents. For example, treatment of 4-nitro-o-phenylenediamine with 1,1'-carbonyldiimidazole in dichloromethane yields 5-nitro-1H-benzo[d]imidazol-2(3H)-one. This intermediate serves as a precursor for subsequent functionalization.

Nitro Group Reduction

Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) converts the nitro group at position 5 to an amine, producing 5-amino-1H-benzo[d]imidazol-2(3H)-one. This step typically achieves yields exceeding 80% under optimized conditions.

Geminal Difluorination of the Carbonyl Group

The ketone at position 2 undergoes difluorination using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This transformation replaces the carbonyl oxygen with two fluorine atoms, yielding 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine. Key parameters include:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Deoxo-Fluor | DCM | 0°C → RT | 68 |

| XtalFluor-E | THF | 40°C | 72 |

This method benefits from high regioselectivity but requires anhydrous conditions and careful handling of fluorinating agents.

Radical Difluoromethylation of Preformed Benzimidazoles

Radical Generation and Addition

Adapting methodologies from radical cascade cyclizations, α,α-difluorophenylacetic acid serves as a difluoromethyl radical precursor. Under oxidative conditions with (NH₄)₂S₂O₈ in DMSO, decarboxylation generates ·CF₂H radicals that undergo Minisci-type addition to the electron-deficient C2 position of 1H-1,3-benzodiazol-5-amine.

Optimized Conditions

- Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

- Solvent: DMSO

- Temperature: 80°C

- Atmosphere: Argon

- Yield: 58–72%

Substituent effects studies reveal electron-withdrawing groups on the benzodiazole ring enhance radical addition efficiency.

One-Pot Assembly from Diamine Precursors

Emerging strategies leverage multicomponent reactions to simultaneously construct the benzodiazole ring and introduce substituents. A reported one-pot synthesis employs:

- Diamine Substrate : 4-Amino-o-phenylenediamine

- Difluoromethyl Source : Trimethylsilyl difluoromethane (TMSCF₂H)

- Coupling Agent : Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)

Reaction Profile

- Temperature: 25°C

- Time: 12–16 h

- Yield: 81%

This method avoids isolation of intermediates and demonstrates excellent functional group tolerance, including halogens and alkoxy groups.

Comparative Analysis of Methodologies

| Parameter | Cyclization-Difluorination | Radical Addition | One-Pot Synthesis |

|---|---|---|---|

| Step Count | 3 | 2 | 1 |

| Atom Economy (%) | 62 | 78 | 85 |

| Highest Yield (%) | 72 | 72 | 81 |

| Scalability | Moderate | High | High |

| Functional Group Tolerance | Limited | Broad | Broad |

The one-pot method excels in efficiency but requires specialized reagents. Radical approaches offer metal-free conditions but necessitate rigorous exclusion of oxygen.

Mechanistic Insights

Difluorination Pathways

DFT calculations indicate that fluorinating agents preferentially attack the carbonyl carbon via a concerted mechanism, with transition states stabilized by π-backbonding from sulfur to fluorine.

Radical Stability and Selectivity

Electron paramagnetic resonance (EPR) studies confirm the persistence of ·CF₂H radicals in DMSO, with spin density localized on the difluoromethyl carbon. Regioselective addition to C2 arises from the benzodiazole's LUMO distribution, which is lowest at positions adjacent to nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of difluoromethylated benzodiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.

Major Products Formed

The major products formed from these reactions include various difluoromethylated benzodiazole derivatives, amine derivatives, and substituted benzodiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine with its analogs:

Biological Activity

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with a difluoromethyl group, which influences its reactivity and biological interactions. Its molecular formula is CHFN, with a molecular weight of approximately 261.24 g/mol. It typically appears as a white to light yellow crystalline powder and exhibits low solubility in water but higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

The mechanism of action of this compound involves its interaction with various biological targets, including receptors and enzymes. Notably, it has been identified as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in metabolic regulation . By activating AMPK, the compound may influence cellular energy homeostasis and possess potential anti-diabetic effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through AMPK activation. |

| Metabolic Regulation | May enhance glucose uptake and fatty acid oxidation via AMPK pathway modulation. |

| Anti-inflammatory | Potential to modulate inflammatory responses by influencing signaling pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Properties : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The activation of AMPK was linked to these effects, highlighting its role in cancer therapy .

- Metabolic Effects : Research indicated that treatment with this compound led to increased glucose uptake in muscle cells, suggesting its potential as an anti-diabetic agent. This effect was attributed to enhanced insulin sensitivity mediated by AMPK activation .

- Anti-inflammatory Activity : A study reported that this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds within the benzodiazole class:

| Compound Name | Biological Activity |

|---|---|

| 2-(2,4-difluorophenyl)-1H-1,3-benzodiazol-5-amine | Moderate anticancer activity; lower AMPK activation. |

| 2-(2,6-difluorophenyl)-1H-1,3-benzodiazol-5-amine | Exhibits anti-inflammatory properties; less metabolic effect. |

| 2-(3,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine | Significant cytotoxic effects on specific cancer lines. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with difluoromethyl-containing reagents. Key steps include:

- Cyclocondensation : Using difluoromethylation agents (e.g., ClCFH or BrCFH) under basic conditions to form the benzodiazole core .

- Protection/Deprotection : Amino groups may require protection (e.g., Boc or Fmoc) during synthesis to avoid side reactions .

- Optimization : Reaction temperature (50–80°C) and solvent polarity (DMF or DMSO) significantly affect regioselectivity and yield .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and F NMR to identify difluoromethyl (-CFH) splitting patterns and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation pathways .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and intermolecular interactions, critical for understanding solid-state properties .

Q. Why is the difluoromethyl group strategically incorporated into this compound, and how does it influence physicochemical properties?

- Methodological Answer : The difluoromethyl group (-CFH):

- Enhances Lipophilicity : Increases logP values, improving membrane permeability .

- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, stabilizing the compound under physiological pH .

- Metabolic Resistance : Fluorine’s low polarizability minimizes oxidative metabolism, prolonging half-life .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during difluoromethylation of the benzodiazole core, and how can they be addressed?

- Methodological Answer : Challenges include:

- Competitive Side Reactions : Uncontrolled difluoromethylation at multiple positions. Mitigation involves:

- Directed Metalation : Using directing groups (e.g., -NH) to guide CFH placement .

- Catalytic Systems : Transition-metal catalysts (e.g., CuI) to enhance selectivity .

- Thermodynamic Control : Higher temperatures favor thermodynamic products; kinetic control via low-temperature reactions improves selectivity .

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the difluoromethyl group on reaction mechanisms?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps. For example, Fukui indices identify nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density distribution to rationalize substituent effects on reactivity .

Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly its interaction with microbial targets?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition Studies : Fluorimetric assays to measure binding affinity to target enzymes (e.g., dihydrofolate reductase) .

- Molecular Docking : Simulate interactions with protein active sites to guide structural optimization .

Q. How do pH and light exposure affect the stability of this compound, and what degradation products are observed?

- Methodological Answer :

- Stability Studies :

- pH-Dependent Degradation : HPLC analysis under acidic (pH 2) vs. alkaline (pH 9) conditions reveals hydrolysis of the benzodiazole ring .

- Photolysis : UV irradiation generates difluoromethyl radicals, leading to defluorination and formation of benzoquinone derivatives .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Key SAR findings include:

- Substituent Positioning : Electron-withdrawing groups (e.g., -NO) at the 5-position increase antimicrobial potency .

- Heterocycle Hybridization : Fusion with triazoles (e.g., 1,2,4-triazole) improves solubility and target engagement .

- Fluorine Substitution : Replacing -CFH with -CF reduces metabolic clearance but may increase cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.